molecular formula C7H10O2 B13161230 4-Methylhex-2-ynoic acid

4-Methylhex-2-ynoic acid

Cat. No.: B13161230
M. Wt: 126.15 g/mol
InChI Key: LNPJWHMAAGDLIG-UHFFFAOYSA-N
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Description

4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of hexynoic acid, characterized by the presence of a methyl group at the fourth carbon and a triple bond between the second and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhex-2-ynoic acid typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 4-methyl-2-pentyne with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. This reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the alkylation and carboxylation reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.

    Substitution: Acid chlorides and alcohols are often used to form esters, while amines can be used to form amides.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

4-Methylhex-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with alkyne functionalities.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methylhex-2-ynoic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may inhibit enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The presence of the triple bond and carboxyl group allows it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts.

Comparison with Similar Compounds

4-Methylhex-2-ynoic acid can be compared to other alkynoic acids, such as 2-Hexynoic acid and 3-Methylpent-2-ynoic acid. These compounds share similar structural features but differ in the position of the triple bond and the presence of substituents. The unique positioning of the methyl group in this compound gives it distinct reactivity and properties, making it valuable for specific applications where other alkynoic acids may not be suitable.

List of Similar Compounds

  • 2-Hexynoic acid
  • 3-Methylpent-2-ynoic acid
  • 5-Methylhex-2-ynoic acid

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-methylhex-2-ynoic acid

InChI

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)

InChI Key

LNPJWHMAAGDLIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C#CC(=O)O

Origin of Product

United States

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